molecular formula C25H31N5O4 B11823659 1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea

1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea

Cat. No.: B11823659
M. Wt: 465.5 g/mol
InChI Key: SQTSPANZQDCPLB-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea is a complex organic compound that features a morpholine ring, a pyridine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea typically involves multiple steps. One common method includes the reaction of morpholine with an appropriate pyridine derivative under controlled conditions to form the intermediate compounds. These intermediates are then reacted with isocyanates to form the final urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea is unique due to its specific combination of morpholine and pyridine rings linked by a urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound 1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound is C22H27N5OC_{22}H_{27}N_5O with a molecular weight of approximately 365.48 g/mol. Its structure features multiple functional groups, including morpholine and pyridine moieties, which are known to enhance biological activity through various mechanisms.

The compound primarily functions as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Kinases play a crucial role in signaling pathways that regulate cellular functions, making them attractive targets for cancer treatment.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it was tested against the A431 and H1975 lung cancer cell lines, showing promising results:

CompoundCell LineIC50 (nM)Selectivity
This compoundH197512621-fold over A431
This compoundA431>1000-

These results suggest that the compound selectively inhibits the H1975 cell line, which harbors mutations in the EGFR gene, while sparing normal cells.

Kinase Inhibition

The compound has been shown to inhibit Casein Kinase II (CK2) with a Kd value of approximately 1.40 µM. CK2 is implicated in various cellular processes, including cell growth and survival, making it a critical target for therapeutic intervention in cancer.

Case Studies

Recent research has highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study published in PMC9969398 demonstrated that modifications to the morpholine group enhanced the compound's potency against mutant EGFR variants. The introduction of specific substituents led to IC50 values as low as 10 nM against mutant forms while maintaining selectivity over wild-type EGFR .
  • Antimalarial Activity : Another study investigated derivatives of similar compounds targeting PfCLK3, a kinase involved in malaria pathogenesis. Although not directly related to our compound, insights from these studies suggest that morpholine-containing compounds can exhibit diverse biological activities across different targets .

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-[4-[3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTSPANZQDCPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.